molecular formula C21H21N5OS B2883569 N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 832681-08-0

N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2883569
CAS No.: 832681-08-0
M. Wt: 391.49
InChI Key: QSHZWCYPITUNEA-UHFFFAOYSA-N
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Description

N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 832681-08-0) is a synthetic chemical compound featuring a hybrid molecular structure combining indole and 1,2,4-triazole pharmacophores. This combination is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents . The indole-triazole scaffold is recognized for its potential in multi-targeted kinase inhibition, impacting pathways critical to cell proliferation and survival, such as EGFR, AKT, and ERK . While specific biological data for this exact compound may be limited, structural analogs and related indole-1,2,4-triazole hybrids have demonstrated potent cytotoxic and apoptotic activities in scientific studies, showing efficacy against various human cancer cell lines . Furthermore, similar triazole-based compounds have been investigated as potent inhibitors of the 15-lipoxygenase (15-LOX) enzyme, suggesting potential applications in anti-inflammatory research . Researchers can utilize this high-purity compound as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in biological screening assays. It is supplied for laboratory research purposes only. All products are for Research Use Only and are not intended for diagnostic or therapeutic use in humans or animals. CAS Number: 832681-08-0 Molecular Formula: C21H21N5OS Molecular Weight: 391.49 g/mol

Properties

IUPAC Name

N-benzyl-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-2-26-20(17-13-22-18-11-7-6-10-16(17)18)24-25-21(26)28-14-19(27)23-12-15-8-4-3-5-9-15/h3-11,13,22H,2,12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHZWCYPITUNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions.

    Indole Ring Introduction: The indole moiety is often introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thioacetamide Group Addition: The final step involves the nucleophilic substitution of a thioacetamide group onto the triazole ring, often using a thiol reagent in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thioacetamide moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the triazole ring or the indole ring, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with various electrophiles under appropriate conditions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Oxidized derivatives of the indole and thioacetamide groups.

    Reduction: Reduced forms of the triazole and indole rings.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that are involved in key biological pathways.

    Pathways Involved: The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-thioacetamides. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives

Compound Name R<sup>1</sup> (Position 4) R<sup>2</sup> (Position 5) Acetamide Substituent Key Properties/Activities Reference
N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Target) Ethyl 1H-Indol-3-yl N-Benzyl Hypothesized enhanced receptor binding due to indole’s hydrogen-bonding potential; potential CNS activity. Inferred
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethyl 3-Pyridinyl N-(4-Ethylphenyl) Potent agonist of insect odorant receptor co-receptor (Orco); EC50 ~2–20 µM in Drosophila. Used in calcium imaging studies .
OLC-12 (2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) Ethyl 4-Pyridinyl N-(4-Isopropylphenyl) Orco agonist with comparable efficacy to VUAA1 but lower solubility. Structural variations impact receptor specificity .
OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethyl 2-Pyridinyl N-(4-Butylphenyl) Orco antagonist; inhibits VUAA1-induced responses. Demonstrates substituent-dependent functional switching (agonist vs. antagonist) .
Compound 6a (2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Allyl 2-Pyridinyl Unsubstituted acetamide Lower melting point (161–163°C) vs. indole derivatives; moderate yield (50%). NMR data confirm regiochemistry .
SR19855 (N-hydroxy-2-((4-(4-methoxyphenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Methoxyphenyl Pyrimidin-2-ylthiomethyl N-Hydroxy Metalloproteinase inhibitor; lower lipophilicity due to polar N-hydroxy group. Synthesized via silica gel chromatography (42% yield) .

Key Research Findings and Implications

Role of Substituents in Bioactivity: Indole vs. Pyridine: The indole group in the target compound may enhance π-π stacking and hydrogen-bonding interactions compared to pyridine derivatives like VUAA1. Indole’s aromaticity and nitrogen positioning could improve binding to neuronal or enzymatic targets .

Synthetic Considerations: Compounds with allyl or ethyl groups at position 4 (e.g., VUAA1, OLC-12) are synthesized via nucleophilic substitution or cyclocondensation, with yields ranging 50–83% .

Biological Activity Trends: Agonist-to-Antagonist Switching: Minor changes in the triazole’s R<sup>2</sup> group (e.g., 2-pyridinyl in OLC-15 vs. 3-pyridinyl in VUAA1) can convert agonists into antagonists, highlighting the sensitivity of receptor interactions to substituent geometry . Enzyme Inhibition: Hydroxamic acid derivatives like SR19855 show metalloproteinase inhibition, suggesting that modifying the acetamide group (e.g., N-hydroxy) could redirect activity toward enzymatic targets .

Biological Activity

N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of indole derivatives with thiazole and benzylamine. The characterization is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been evaluated for its inhibitory effects on SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The synthesized derivatives exhibited varying degrees of inhibition, with some compounds showing IC50 values comparable to standard antiviral agents like remdesivir. For instance, certain derivatives demonstrated IC50 values ranging from 1.11 μM to 4.55 μM, indicating potent antiviral properties .

Anticancer Properties

The compound also shows promise as an anticancer agent. Research indicates that it can induce apoptosis in various cancer cell lines. For example, compounds derived from similar structures have been tested against human colon cancer (HCT 116) cells, with some exhibiting IC50 values less than that of doxorubicin, a standard chemotherapy drug . The mechanism involves interaction with key proteins involved in cell survival pathways.

Antimicrobial Activity

N-benzyl derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the molecular structure can enhance this activity. Compounds similar to N-benzyl-acetamides have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Indole Moiety : The presence of the indole ring is essential for enhancing both antiviral and anticancer activities.
  • Thiazole Substituent : Modifications on the thiazole ring significantly affect the potency against various biological targets.
  • Benzyl Group : The benzyl group contributes to hydrophobic interactions that may enhance binding affinity to target proteins .

Case Studies

  • Antiviral Efficacy : A study reported that specific derivatives of N-benzyl-acetamides inhibited SARS-CoV-2 RdRp effectively. The lead compound showed an IC50 value of 1.11 μM, suggesting strong potential as a therapeutic agent against COVID-19 .
  • Anticancer Activity : In vitro tests on HCT 116 cells revealed that certain derivatives had IC50 values lower than doxorubicin, indicating significant anticancer potential. This was attributed to their ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : Compounds were assessed for their antibacterial properties using the agar diffusion method against various bacterial strains. Results indicated that modifications in functional groups led to enhanced antimicrobial activity compared to standard antibiotics like norfloxacin .

Q & A

Q. What are the optimal synthetic methodologies for N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

The synthesis involves multi-step protocols:

  • Step 1 : Formation of the 1,2,4-triazole-3-thiol core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid.
  • Step 2 : Alkylation of the triazole-thiol intermediate with bromoacetamide derivatives in solvents like dimethylformamide (DMF) or ethanol, catalyzed by triethylamine.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Critical parameters include pH control (neutral to slightly basic) and temperature (60–80°C for 6–12 hours) to maximize yield (typically 60–75%) .

Q. How is the structural identity of this compound confirmed experimentally?

  • X-ray crystallography : SHELXL refinement (SHELX suite) resolves crystal packing and stereochemistry .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies protons (e.g., indole NH at δ 11.2 ppm) and carbons; HRMS (ESI+) confirms molecular weight.
  • Elemental analysis : Matches calculated C, H, N, S percentages within 0.3% deviation .

Q. What are the stability profiles of this compound under varying conditions?

  • Thermal stability : Decomposes above 200°C (DSC/TGA data).
  • Hydrolytic sensitivity : Degrades in acidic (pH < 3) or basic (pH > 10) conditions; stable in neutral buffers for 48 hours at 25°C.
  • Storage : Recommended at –20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can molecular docking simulations guide target identification for this compound?

  • Protocol :

Generate 3D conformers (Open Babel) and optimize geometry (DFT/B3LYP/6-31G*).

Dock against targets (e.g., EGFR kinase, COX-2) using AutoDock Vina, prioritizing binding energy (ΔG < –8 kcal/mol).

Validate with enzyme inhibition assays (IC₅₀ determination) .

  • Case Study : Analogous triazole-thioacetamides show affinity for bacterial DNA gyrase (ΔG = –9.2 kcal/mol), correlating with MIC values of 31.25 µg/mL against Pseudomonas aeruginosa .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Standardization : Use CLSI/MHRA guidelines for antimicrobial assays; ensure consistent inoculum size (1.5 × 10⁸ CFU/mL) and solvent (DMSO ≤1% v/v).
  • Purity verification : HPLC (C18 column, acetonitrile/water) confirms ≥95% purity; impurities >2% skew IC₅₀ values .
  • Strain variability : Test across clinically relevant strains (e.g., ATCC vs. hospital-isolated MRSA) to account for resistance mechanisms .

Q. What pharmacokinetic optimization strategies enhance bioavailability?

  • Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., sulfoxide derivatives) after hepatic microsome incubation.
  • Structural modifications : Introduce polar groups (e.g., morpholine) to improve solubility (logP reduction from 3.2 to 2.1) without compromising target binding.
  • In vivo studies : Rat models show a serum half-life (t₁/₂) of 0.32 hours for related triazole derivatives, necessitating prodrug approaches for sustained release .

Q. How to design experiments analyzing structure-activity relationships (SAR) for this compound?

  • Variable substituents : Synthesize analogs with substituted benzyl (e.g., 4-fluoro, 4-nitro) or indole groups.
  • Activity assays : Compare IC₅₀ against cancer cell lines (MCF-7, A549) and antimicrobial MICs.
  • Key Finding : N-Benzyl analogs exhibit 3-fold higher cytotoxicity (IC₅₀ = 12 µM) than N-aryl variants, linked to enhanced membrane permeability .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for similar triazole-thioacetamides?

  • Experimental variables : Discrepancies arise from cell line viability assays (MTT vs. resazurin), incubation times (48 vs. 72 hours), and serum content (10% FBS alters drug uptake) .
  • Solution : Cross-validate using orthogonal assays (e.g., apoptosis markers like Annexin V/PI) and standardized protocols (NCI-60 panel guidelines).

Methodological Resources

  • Crystallography : SHELXL for refining X-ray data .
  • Docking : AutoDock Vina, PDB protein structures (e.g., 1M17 for EGFR).
  • Analytical : HPLC (Agilent 1260), HRMS (Bruker maXis).

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